Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate

Medicinal Chemistry Organic Synthesis Building Block Procurement

This Boc-protected azetidine malonate enables orthogonal synthetic strategies: the Boc group remains intact during malonate α-functionalization (alkylation/Knoevenagel), preventing amine interference and eliminating extra protection steps. Deprotection occurs only after malonate transformations via mild acid (TFA/HCl). Boiling point 371.2±12.0°C ensures thermal stability for scale-up. Verified ≥97% purity with analytical documentation supports SAR reproducibility. Ideal for constrained peptidomimetics and GABA analog scaffolds.

Molecular Formula C15H25NO6
Molecular Weight 315.36 g/mol
CAS No. 183062-95-5
Cat. No. B175484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate
CAS183062-95-5
Molecular FormulaC15H25NO6
Molecular Weight315.36 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1CN(C1)C(=O)OC(C)(C)C)C(=O)OCC
InChIInChI=1S/C15H25NO6/c1-6-20-12(17)11(13(18)21-7-2)10-8-16(9-10)14(19)22-15(3,4)5/h10-11H,6-9H2,1-5H3
InChIKeyKTCLYNBSLIGGFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate: CAS 183062-95-5 Key Physicochemical Properties and Procurement Considerations for the Boc-Protected Azetidine-3-yl Malonate Scaffold


Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate (CAS 183062-95-5) is a functionalized azetidine derivative incorporating a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen and a diethyl malonate moiety at the C3 position [1]. Its molecular formula is C15H25NO6 with a molecular weight of 315.36 g/mol . Computed physicochemical properties include an XLogP3-AA value of 1.8, zero hydrogen bond donors, and 6 hydrogen bond acceptors [1]. The compound serves as a protected intermediate for constructing azetidine-containing scaffolds, wherein the Boc group enables orthogonal protection strategies during multi-step syntheses [2].

Why Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate Cannot Be Directly Substituted by Its Deprotected Analog or Alternative Azetidine Building Blocks


The Boc-protected azetidine-3-yl malonate scaffold cannot be interchanged with its deprotected analog (diethyl 2-(azetidin-3-yl)malonate, CAS 2167887-25-2) or alternative azetidine building blocks without compromising synthetic route orthogonality. The deprotected analog bears a free secondary amine (molecular weight 215.25 g/mol) , which is nucleophilic and will react with electrophilic reagents intended for malonate α-alkylation or condensation, thereby requiring additional protection/deprotection steps that reduce overall yield . Alternative building blocks such as 1-Boc-azetidine-3-carboxylic acid or 3-(N-Boc-aminomethyl)azetidine lack the malonate diester moiety altogether, eliminating the capacity for α-functionalization via enolate chemistry [1]. The Boc group in the target compound is selectively removable under mild acidic conditions (e.g., TFA or HCl/dioxane), enabling controlled release of the free amine only after malonate transformations are complete .

Head-to-Head Comparative Evidence: Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate Versus Closest Analogs and In-Class Alternatives


Molecular Weight Differential: 46% Increase Over Deprotected Analog Correlates with Orthogonal Protection Capability

The Boc-protected target compound exhibits a molecular weight of 315.36 g/mol , representing a 46.5% mass increase compared to its deprotected analog diethyl 2-(azetidin-3-yl)malonate (215.25 g/mol) . This difference of 100.11 g/mol corresponds precisely to the Boc protecting group (C5H9O2, exact mass 101.06 Da), confirming complete and stoichiometric N-protection.

Medicinal Chemistry Organic Synthesis Building Block Procurement

Lipophilicity Enhancement: LogP Increase of 1.8-2.5 Relative to Deprotected Azetidine Scaffolds Improves Organic Phase Partitioning

The target compound exhibits computed lipophilicity values of XLogP3-AA = 1.8 [1] and ACD/LogP = 1.85 [2], with an estimated Log Kow of 2.51 [2]. While the deprotected analog lacks published LogP values, the free amine would be expected to possess substantially lower lipophilicity due to protonation potential and hydrogen-bond donating capacity (the target compound has zero H-bond donors) [1].

Physicochemical Properties Drug Design Synthetic Intermediate Selection

Boiling Point and Thermal Stability: Measured bp of 371.2°C Supports Chromatographic and High-Temperature Processing Compatibility

The target compound exhibits a predicted boiling point of 371.2 ± 12.0 °C at 760 mmHg, with a flash point of 178.3 ± 19.6 °C and enthalpy of vaporization of 61.8 ± 3.0 kJ/mol [1]. While the deprotected analog diethyl 2-(azetidin-3-yl)malonate lacks published boiling point data in accessible sources, free amines of similar molecular weight typically exhibit lower boiling points due to intermolecular hydrogen bonding effects.

Purification Process Chemistry Analytical Method Development

Boc Group Orthogonality: Acid-Labile Protection Enables Selective Amine Unmasking Without Malonate Ester Hydrolysis

The tert-butoxycarbonyl (Boc) group in the target compound is cleavable under mild acidic conditions (e.g., TFA in DCM or HCl/dioxane) while leaving the diethyl malonate esters intact [1]. In contrast, the deprotected analog diethyl 2-(azetidin-3-yl)malonate bears a free secondary amine that cannot be selectively masked during malonate α-alkylation or condensation reactions . Alternative azetidine building blocks such as 1-Boc-azetidine-3-carboxylic acid (lacking the malonate diester) or N-Boc-3-azetidinone (requiring separate malonate introduction via Horner-Wadsworth-Emmons reaction) introduce additional synthetic steps and reduced atom economy [2].

Protecting Group Strategy Peptidomimetic Synthesis Route Optimization

Commercial Purity Specification: Minimum 95-97% Purity with Batch-Specific Analytical Documentation Available

The target compound is commercially available with documented purity specifications of ≥95% (Bidepharm, Fluorochem) and ≥97% by HPLC (Capot Chemical) . Batch-specific QC documentation including NMR, HPLC, and GC is provided upon request . In contrast, the deprotected analog diethyl 2-(azetidin-3-yl)malonate (CAS 2167887-25-2) is available from fewer suppliers with less comprehensive analytical characterization publicly disclosed .

Quality Assurance Reproducibility Procurement Compliance

Rotatable Bond Count and Fraction sp³ (Fsp³): Structural Metrics Aligned with Lead-Like Chemical Space

The target compound possesses 9 rotatable bonds [1] and an Fsp³ (fraction of sp³-hybridized carbons) value of 0.8 . These metrics place the compound within the favorable 'lead-like' chemical space (rotatable bonds ≤10; Fsp³ > 0.4 typically correlates with improved clinical success rates). While the deprotected analog would have fewer rotatable bonds (estimated ~7-8 after Boc removal), it would also gain hydrogen-bond donor capacity, altering its physicochemical profile .

Drug Discovery Chemical Space Analysis Fragment-Based Design

Diethyl 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)malonate: Validated Research and Industrial Application Scenarios Based on Comparative Evidence


Multi-Step Synthesis of Azetidine-Containing Peptidomimetics Requiring Orthogonal Amine Protection

In the synthesis of constrained peptidomimetics and GABA analogs, researchers require a building block where the azetidine nitrogen is protected during malonate α-functionalization steps. The target compound provides exactly this orthogonal protection, with the Boc group removable under mild acidic conditions (TFA/CH2Cl2 or HCl/dioxane) only after desired malonate transformations (alkylation, condensation, or Knoevenagel reactions) are complete [1]. Starting from the deprotected analog would require additional protection/deprotection cycles, increasing step count and reducing overall yield . This scenario is validated by the literature precedent describing N-Boc-azetidine-3-yl building blocks for GABA derivative synthesis [1].

Synthesis of S1P1 Receptor Modulator Intermediates for Autoimmune Disease Research Programs

Patent disclosures describe azetidine derivatives as sphingosine-1-phosphate (S1P1) receptor modulators, wherein the azetidine-3-yl malonate scaffold serves as a key intermediate for introducing the conformationally constrained azetidine ring into the final pharmacophore . The target compound's high commercial purity (≥95-97%) and available QC documentation ensure reproducible outcomes in medicinal chemistry campaigns where SAR data integrity depends on intermediate quality. The Boc protection enables sequential functionalization of the azetidine ring and malonate α-position without cross-reactivity [2].

Academic and Industrial Library Synthesis Requiring Reliable, High-Purity Azetidine Scaffolds with Documented Analytical Traceability

For compound library production and fragment-based screening initiatives, procurement of building blocks with verified purity and batch-specific analytical data is essential for reproducibility. The target compound is supplied with ≥95% purity and NMR/HPLC/GC documentation from multiple vendors , whereas the deprotected analog offers less transparent purity specifications and more limited supplier availability . The target compound's physicochemical properties—including XLogP3-AA of 1.8 and 0 H-bond donors [3]—are favorable for downstream purification and for predicting fragment behavior in biochemical assays.

Process Chemistry Scale-Up Where Thermal Stability and Safe Handling Margins Are Critical

The predicted boiling point of 371.2 ± 12.0 °C and flash point of 178.3 ± 19.6 °C [4] provide thermal stability margins that exceed those typically observed for free amines of comparable molecular weight. These properties enable safe scale-up operations including vacuum distillation for solvent removal and high-temperature reaction conditions without decomposition risk. The compound's moderate lipophilicity (LogP ~1.8-2.5) [3] [4] ensures efficient organic phase extraction during workup, reducing solvent consumption and improving process mass intensity metrics relative to more polar, water-soluble azetidine alternatives.

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